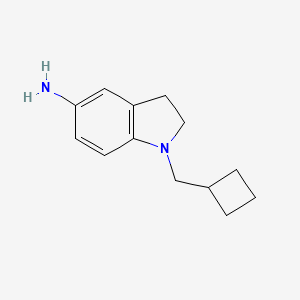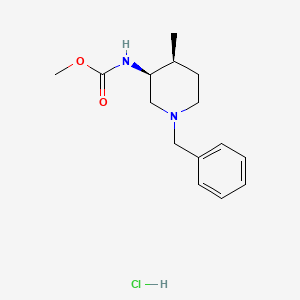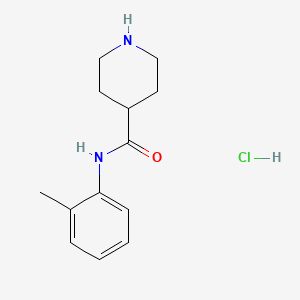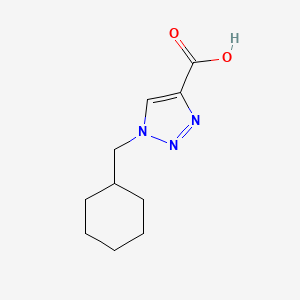
1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine
説明
“1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole structure is a cyclobutylmethyl group, which consists of a cyclobutyl ring (a four-membered carbon ring) attached to a methyl group (a carbon with three hydrogens).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole ring, followed by the attachment of the cyclobutylmethyl group. The exact methods would depend on the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The indole group is aromatic, meaning it has a stable ring of electrons, while the cyclobutyl group is aliphatic and may add some strain to the molecule due to its small ring size .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and cyclobutylmethyl groups. The indole group is known to undergo electrophilic substitution reactions, while the cyclobutyl group may undergo ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .
科学的研究の応用
Synthesis and Derivatization
"1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine" and its derivatives are integral in the synthesis of complex organic molecules. For instance, a one-pot aminobenzylation of aldehydes with toluenes has been developed, providing a rapid access to a variety of amines, including indoline derivatives through subsequent transformations. This process involves benzaldehydes, toluenes, and specific additives, generating a diverse array of 1,2-diarylethylamine compounds, which are valuable intermediates in synthetic chemistry due to their biological activity. Such methodologies are crucial for constructing bioactive natural products and pharmaceuticals efficiently (Wang et al., 2018).
Catalysis
Catalytic processes involving "this compound" and related compounds are significant for the synthesis of aromatic primary amines. For example, the aminomethylation of indole with N-silyl-N,O-acetal catalyzed by metal triflates has been shown to provide primary amine derivatives in high yields. This method facilitates the introduction of an aminomethyl group onto indoles, producing valuable 1-aryl-trichloroethylamine derivatives. Such catalyzed reactions are pivotal in organic synthesis, enabling the creation of diverse and complex amines with various functional groups (Sakai et al., 2003).
Bioconjugation and Medicinal Chemistry
The compound and its analogs are also explored for bioconjugation techniques and in medicinal chemistry. For instance, studies on the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media investigate how carboxylic acids react with amines to form amides, a fundamental reaction in bioconjugate chemistry. Such research provides insights into optimizing conditions for bioconjugation reactions, which are essential for drug development and biomolecule labeling (Nakajima & Ikada, 1995).
Drug Discovery and Development
Further, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, involving the formation of 1-methyl-1H-benzimidazol-2-amine, showcases the application of "this compound" derivatives in creating compounds with antimicrobial and cytotoxic activity. Such research underlines the importance of these compounds in the development of new therapeutic agents (Noolvi et al., 2014).
Photocatalysis
Moreover, advancements in photocatalytic methods for constructing molecular complexity, such as the [2 + 2] cycloaddition of heterocycles, demonstrate the role of "this compound" in facilitating the synthesis of pharmacophoric scaffolds found in marketed drugs. These photocatalytic reactions are crucial for generating sp3-rich cyclobutane-fused scaffolds, offering unique properties for drug discovery programs (Oderinde et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(cyclobutylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-4-5-13-11(8-12)6-7-15(13)9-10-2-1-3-10/h4-5,8,10H,1-3,6-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCAXAMITIAFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)

![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol](/img/structure/B1466630.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)


![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)



